4-Iodo-6-(trifluoromethyl)picolinic acid 4-Iodo-6-(trifluoromethyl)picolinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19885984
InChI: InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-3(11)1-4(12-5)6(13)14/h1-2H,(H,13,14)
SMILES:
Molecular Formula: C7H3F3INO2
Molecular Weight: 317.00 g/mol

4-Iodo-6-(trifluoromethyl)picolinic acid

CAS No.:

Cat. No.: VC19885984

Molecular Formula: C7H3F3INO2

Molecular Weight: 317.00 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-6-(trifluoromethyl)picolinic acid -

Specification

Molecular Formula C7H3F3INO2
Molecular Weight 317.00 g/mol
IUPAC Name 4-iodo-6-(trifluoromethyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-3(11)1-4(12-5)6(13)14/h1-2H,(H,13,14)
Standard InChI Key BDYCBWLMMYEBEX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1C(=O)O)C(F)(F)F)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyridine ring substituted with three functional groups:

  • Iodo group (-I) at position 4, contributing to electrophilic reactivity and serving as a handle for cross-coupling reactions.

  • Trifluoromethyl group (-CF3_3) at position 6, enhancing lipophilicity and metabolic stability.

  • Carboxylic acid (-COOH) at position 2, enabling salt formation and hydrogen bonding interactions.

The IUPAC name, 4-iodo-6-(trifluoromethyl)pyridine-2-carboxylic acid, reflects this substitution pattern. Its canonical SMILES representation is C1=C(C=C(N=C1C(=O)O)C(F)(F)F)I\text{C1=C(C=C(N=C1C(=O)O)C(F)(F)F)I}, and the InChIKey is BDYCBWLMMYEBEX-UHFFFAOYSA-N\text{BDYCBWLMMYEBEX-UHFFFAOYSA-N}.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H3F3INO2\text{C}_7\text{H}_3\text{F}_3\text{INO}_2
Molecular Weight317.00 g/mol
CAS Number1393552-21-0
XLogP32.3 (estimated)
Hydrogen Bond Donors1 (carboxylic acid)
Hydrogen Bond Acceptors5 (O2_2, N, F3_3)

Synthesis Pathways

Halogenation and Functionalization

The synthesis typically involves sequential functionalization of a pyridine precursor:

  • Trifluoromethylation: Introduction of the -CF3_3 group via nucleophilic substitution or radical pathways. For example, 2-chloro-6-(trifluoromethyl)pyridine may serve as an intermediate .

  • Iodination: Electrophilic iodination at position 4 using iodine monochloride (ICl) or similar reagents under controlled conditions .

  • Carboxylation: Oxidation of a methyl group or hydrolysis of a nitrile to introduce the carboxylic acid functionality .

Example Reaction Scheme:

2-Chloro-6-(trifluoromethyl)pyridineNaI, CuI4-Iodo-6-(trifluoromethyl)pyridineKMnO44-Iodo-6-(trifluoromethyl)picolinic acid\text{2-Chloro-6-(trifluoromethyl)pyridine} \xrightarrow{\text{NaI, CuI}} \text{4-Iodo-6-(trifluoromethyl)pyridine} \xrightarrow{\text{KMnO}_4} \text{4-Iodo-6-(trifluoromethyl)picolinic acid}

Industrial-Scale Production

Industrial methods optimize yield and purity through:

  • Continuous Flow Reactors: Enhancing reaction control and scalability.

  • Catalytic Systems: Copper(I) iodide with diamines (e.g., N,NN,N'-dimethyl-1,2-diaminocyclohexane) for efficient cross-coupling .

Applications Across Disciplines

Pharmaceutical Development

The compound’s lipophilicity (LogP ≈ 2.3) and metabolic stability make it a promising scaffold for drug candidates:

  • Antimicrobial Agents: Structural analogs like WC-9 derivatives exhibit potent activity against Trypanosoma cruzi (ED50_{50} ≈ 10 μM) and Toxoplasma gondii (ED50_{50} ≈ 1.6 μM) .

  • Enzyme Inhibitors: The -CF3_3 group may enhance binding to hydrophobic enzyme pockets, as seen in antimalarial 4(1H)-quinolones .

Table 2: Comparative Bioactivity of Pyridine Derivatives

CompoundTarget OrganismEC50_{50} (μM)
4-Iodo-6-(trifluoromethyl)picolinic acidPlasmodium falciparumNot reported
WC-9 (4-phenoxyphenoxyethyl thiocyanate)T. cruzi10.0
GW844520 (antimalarial lead)P. yoelii0.5

Agrochemical Innovations

Pyridine derivatives are integral to modern herbicides and fungicides:

  • Herbicidal Activity: Trifluoromethyl groups disrupt plant acetyl-CoA carboxylase, a mechanism exploited in commercial products.

  • Fungicidal Synergy: Halogenated pyridines enhance efficacy against resistant pathogens when combined with strobilurins.

Advanced Material Science

  • Liquid Crystals: The -CF3_3 group’s electron-withdrawing nature stabilizes mesophases, enabling tunable electro-optical properties.

  • Polymer Additives: Iodine substituents facilitate radical polymerization, improving thermal stability in fluoropolymers .

Comparison with Structural Analogs

6-(Trifluoromethyl)picolinic Acid

  • Difference: Lacks the iodine substituent at position 4.

  • Impact: Reduced electrophilicity and cross-coupling utility compared to the iodinated variant .

6-(4-(Trifluoromethyl)phenyl)picolinic Acid

  • Difference: Replaces iodine with a phenyl group.

  • Impact: Increased aromatic stacking potential but lower halogen-bonding capacity .

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